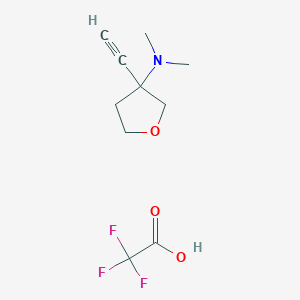

3-Ethynyl-N,N-dimethyloxolan-3-amine;2,2,2-trifluoroacetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-Ethynyl-N,N-dimethyloxolan-3-amine;2,2,2-trifluoroacetic acid” is a chemical compound with potential applications in various fields of research. It has a molecular weight of 239.19 .

Physical and Chemical Properties This compound is a powder at room temperature . It should be stored at 4 degrees Celsius .

Scientific Research Applications

Amidation of Carboxylic Acids

- B(OCH2CF3)3, a compound prepared from 2,2,2-trifluoroethanol, is effective for direct amidation of various carboxylic acids with a range of amines. This process is efficient for N-protected amino acids and demonstrates low levels of racemization. Its application simplifies purification processes in chemical syntheses (Lanigan et al., 2013).

Synthesis of 1,4-Dihydropyridines

- An oxidative condensation method using N,N-dimethylenaminones with amines to form 1,4-dihydropyridines is facilitated by oxone and trifluoroacetic acid. This represents an environmentally friendly approach to synthesizing functionalized 1,4-dihydropyridines (Yu et al., 2015).

Organocatalytic Conjugate Addition

- A combination of (S)-N-(2-pyrrolidinylmethyl)pyrrolidine/trifluoroacetic acid catalyzes the addition of alkyl methyl ketones to beta-dimethyl(phenyl)silylmethylene malonate, showing high yield and excellent regio- and enantioselectivity. This demonstrates the importance of the silyl group in such reactions (Chowdhury & Ghosh, 2009).

Domino Synthesis of Dihydro 2-Oxypyrroles

- Trifluoroacetic acid is used as a catalyst in a one-pot, four-component domino reaction for synthesizing substituted dihydro 2-oxypyrroles. This methodology features advantages like short reaction time, high yields, and simple work-up (Lashkari et al., 2018).

Sensor Applications for Amine and Acid Vapors

- Certain compounds exhibit aggregation-induced emission properties and can form gels, useful for detecting aromatic amine and volatile acid vapors. This application leverages the low HOMO energy level of the fluorophore and the existence of the acridine moiety as an acid binding site (Xue et al., 2017).

Reductive Trifluoroethylation of Amines

- Trifluoroacetic acid serves as a stable and inexpensive fluorine source for the practical, catalyst-free reductive trifluoroethylation of free amines, offering a method with remarkable functional group tolerance (Andrews et al., 2017).

Safety and Hazards

properties

IUPAC Name |

3-ethynyl-N,N-dimethyloxolan-3-amine;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO.C2HF3O2/c1-4-8(9(2)3)5-6-10-7-8;3-2(4,5)1(6)7/h1H,5-7H2,2-3H3;(H,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNAMJTAMEMDVIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1(CCOC1)C#C.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14F3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethynyl-N,N-dimethyloxolan-3-amine;2,2,2-trifluoroacetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-fluoro-4-methylphenyl)-2-(furan-2-yl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2364711.png)

![N-[1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]-1,3-thiazole-4-carboxamide](/img/structure/B2364717.png)

![4-oxo-N-((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2364718.png)

![(E)-1-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one oxalate](/img/structure/B2364720.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(2,6-difluorophenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2364721.png)

![N-[(1R,2R)-2-(Trifluoromethyl)cyclopropyl]benzamide](/img/structure/B2364722.png)

![4-methoxy-N-[[4-(4-methoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2364724.png)

![6-amino-10-methyl-3-phenylspiro[4H-pyrano[2,3-c]pyrazole-4,4'-piperidine]-5-ca rbonitrile](/img/structure/B2364729.png)

![3-[3-Methyl-4-(oxiran-2-ylmethoxy)phenyl]pyridine](/img/structure/B2364732.png)